molecular formula C13H13F3N4 B11718555 8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B11718555
M. Wt: 282.26 g/mol
InChI Key: SSIPIQQKMYCMHD-UHFFFAOYSA-N
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Description

8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with a benzyl group at the 8th position and a trifluoromethyl group at the 3rd position.

Properties

Molecular Formula

C13H13F3N4

Molecular Weight

282.26 g/mol

IUPAC Name

8-benzyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C13H13F3N4/c14-13(15,16)12-19-18-11-10(17-6-7-20(11)12)8-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2

InChI Key

SSIPIQQKMYCMHD-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)C(N1)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps :

    Formation of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine hydrate with a suitable dicarbonyl compound.

    Cyclization: The intermediate formed in the previous step undergoes cyclization to form the triazolopyrazine core.

    Introduction of Substituents: The benzyl and trifluoromethyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

For industrial production, the synthesis route is optimized to ensure high yield and purity. The process involves the use of commercially available starting materials and reagents, and the reaction conditions are carefully controlled to minimize the formation of byproducts . The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In synthetic chemistry, 8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine serves as a versatile building block for constructing more complex molecular architectures. Its unique structure allows for modifications that can lead to novel compounds with tailored properties.

Biology

Research indicates potential biological activities of this compound:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Investigations into its anticancer effects suggest that it may inhibit tumor growth by targeting specific cellular pathways.

Medicine

In medicinal chemistry:

  • Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes involved in disease processes.
  • Receptor Modulation : Its interaction with biological receptors is under investigation for potential therapeutic applications in treating various conditions.

Industry

The compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in:

  • Pharmaceutical Development : As a precursor for synthesizing new drug candidates.
  • Chemical Manufacturing : In processes requiring specialized reagents or catalysts.

Antimicrobial Activity Study

A recent study investigated the antimicrobial efficacy of derivatives of 8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial activity.

Anticancer Research

In another study focused on cancer cell lines, this compound exhibited cytotoxic effects at specific concentrations. It was found to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

Mechanism of Action

The mechanism of action of 8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets . The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit c-Met kinase, which plays a role in cancer cell proliferation and survival . The binding of the compound to its target can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior.

Comparison with Similar Compounds

8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other triazolopyrazine derivatives :

    Similar Compounds: 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine.

    Uniqueness: The presence of the benzyl group at the 8th position and the trifluoromethyl group at the 3rd position imparts unique chemical and biological properties to the compound. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.

Biological Activity

8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C22H23F3N6O2
  • Molecular Weight : 460.5 g/mol
  • IUPAC Name : 1,3-dipropyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione

Anticonvulsant Activity

Research has demonstrated that derivatives of 8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exhibit significant anticonvulsant properties. For instance:

  • Study Findings : In a study evaluating various substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines for their efficacy against maximal electroshock-induced seizures (MES) in rats, certain compounds showed potent activity with effective doses as low as 3 mg/kg .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Mechanism of Action : A derivative known as RB7 was found to induce apoptosis in HT-29 colorectal cancer cells by activating the mitochondrial apoptotic pathway. This was evidenced by the up-regulation of pro-apoptotic protein Bax and down-regulation of anti-apoptotic protein Bcl2 .
  • Potency : The estimated half-maximal inhibitory concentration (IC50) for RB7 was reported between 6.587 to 11.10 µM .

Antidiabetic Activity

Another notable biological activity is its potential role in glucose metabolism:

  • Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Some studies suggest that triazolo[4,3-a]pyrazines can act as DPP-IV inhibitors, which are crucial in managing type 2 diabetes by increasing levels of incretin hormones like GLP-1 .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticonvulsantEffective against MES with ED50 as low as 3 mg/kg
AnticancerInduces apoptosis via mitochondrial pathway
AntidiabeticInhibits DPP-IV leading to increased GLP-1 levels

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

  • Synthesis and Evaluation : A series of derivatives were synthesized and tested for anticonvulsant activity. The best-performing compounds were identified based on their efficacy in animal models .
  • Apoptotic Pathway Activation : The compound's ability to activate apoptotic pathways in cancer cells highlights its potential as a therapeutic agent in oncology .
  • Diabetes Management : The role of this compound in enhancing incretin levels positions it as a candidate for further research in diabetes treatment strategies .

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